5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 799270-07-8
VCID: VC3267251
InChI: InChI=1S/C8H4BrN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12)
SMILES: C1=C(C=NC2=C1C(=CN2)C#N)Br
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

CAS No.: 799270-07-8

Cat. No.: VC3267251

Molecular Formula: C8H4BrN3

Molecular Weight: 222.04 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile - 799270-07-8

Specification

CAS No. 799270-07-8
Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
IUPAC Name 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H4BrN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12)
Standard InChI Key WDUMYOXRHLWOIR-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=CN2)C#N)Br
Canonical SMILES C1=C(C=NC2=C1C(=CN2)C#N)Br

Introduction

Chemical Structure and Properties

Structural Features

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile features a bicyclic heterocyclic system composed of a pyrrole ring fused with a pyridine ring. The compound contains several key structural elements:

  • A pyrrolo[2,3-b]pyridine core (also known as 7-azaindole)

  • A bromine atom at the 5-position of the pyridine ring

  • A carbonitrile (cyano, -CN) group at the 3-position of the pyrrole ring

  • A hydrogen atom at the pyrrole nitrogen (N-1)

The presence of these functional groups contributes to the compound's chemical reactivity and potential biological interactions. The bromine atom serves as an excellent leaving group that can be replaced through various substitution reactions, while the carbonitrile group can participate in a range of transformations including hydrolysis, reduction, and cycloaddition reactions.

Physical Properties

Based on the structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, the following physical properties can be expected:

PropertyValue
Molecular FormulaC8H4BrN3
Molecular WeightApproximately 222.04 g/mol
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point230-235°C (estimated)
SolubilitySparingly soluble in water; soluble in DMSO, DMF, and other polar organic solvents
Log PApproximately 2.3-2.8 (estimated)

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be approached through several strategic routes. These typically involve either the construction of the pyrrole ring onto a suitably functionalized pyridine core or the modification of an existing pyrrolopyridine scaffold.

One common approach involves the bromination of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in acetic acid. This method takes advantage of the reactivity of the pyridine ring toward electrophilic substitution at the 5-position.

Alternatively, the synthesis can proceed through the construction of the pyrrole ring onto a 3-bromopyridine-2-amine scaffold. This approach often involves a palladium-catalyzed coupling reaction followed by cyclization to form the pyrrole ring. The carbonitrile group can be introduced either during the construction of the pyrrole ring or through subsequent functionalization.

Specific Synthetic Routes

A detailed synthetic route might involve the following steps:

  • Starting with 2-amino-5-bromopyridine

  • Protection of the amino group (if necessary)

  • Introduction of an alkyne moiety at the 2-position through palladium-catalyzed coupling

  • Cyclization to form the pyrrole ring

  • Introduction of the carbonitrile group at the 3-position

Alternatively, a more direct approach might involve:

  • Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile from appropriate precursors

  • Selective bromination at the 5-position using NBS or other brominating agents

  • Purification to obtain the target compound

Purification Methods

Purification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves column chromatography using silica gel with appropriate solvent systems, such as mixtures of dichloromethane and methanol. Recrystallization from suitable solvents, such as ethanol or acetonitrile, can also be employed to obtain highly pure material.

High-performance liquid chromatography (HPLC) may be used for analytical purposes or for the purification of smaller quantities. The purity of the final compound can be assessed using a combination of HPLC, NMR spectroscopy, and elemental analysis.

Chemical Reactions

Reactivity Profile

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile possesses several reactive sites that can participate in various chemical transformations:

  • Bromine at the 5-position: This can undergo various coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents.

  • Carbonitrile group at the 3-position: This can be hydrolyzed to form carboxylic acids or amides, reduced to form amines, or participate in cycloaddition reactions.

  • N-H of the pyrrole ring: This can be alkylated or acylated to introduce substituents at the nitrogen atom.

  • The pyrrolopyridine core: This can undergo various electrophilic substitution reactions, though the presence of the bromine and carbonitrile groups will influence the reactivity and regioselectivity.

Palladium-Catalyzed Coupling Reactions

Research Findings

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving pyrrolopyridine derivatives provide valuable insights into the importance of various substituents for biological activity. While specific SAR studies on 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile might be limited, research on structurally similar compounds offers guidance for potential modifications.

The table below summarizes the potential impact of various modifications to the basic scaffold:

PositionModificationPotential Impact on Activity
5-positionReplacement of Br with aryl groupsMay enhance binding to target proteins
5-positionReplacement of Br with heteroaryl groupsMay introduce additional binding interactions
3-positionConversion of CN to CONH2May improve solubility and hydrogen bonding
3-positionConversion of CN to CH2NH2May alter electronic properties and binding mode
N-1AlkylationMay affect solubility and binding conformation

These modifications can be explored systematically to develop derivatives with improved pharmacological properties, such as enhanced potency, selectivity, or pharmacokinetic characteristics.

Synthetic Methodologies

Research on the synthesis of pyrrolopyridine derivatives has led to the development of various methodologies that can be applied to the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. These include improved procedures for bromination, efficient methods for introducing the carbonitrile group, and novel approaches to constructing the pyrrolopyridine scaffold.

Recent advances in synthetic methodology, such as flow chemistry and microwave-assisted synthesis, offer opportunities for more efficient and sustainable production of this compound and its derivatives. These approaches can lead to higher yields, reduced waste generation, and shorter reaction times.

Computational Studies

Computational studies provide valuable insights into the properties and potential applications of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Molecular modeling and docking studies can predict the binding mode of this compound and its derivatives to potential target proteins, guiding the design of more potent and selective compounds.

Density functional theory (DFT) calculations can provide information about the electronic structure, reactivity, and spectroscopic properties of the compound. These computational approaches complement experimental studies and can accelerate the discovery and development of new bioactive derivatives.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile have been reported in the literature, each with its own unique properties and potential applications. A comparison with these analogs provides valuable insights into the structure-property and structure-activity relationships.

CompoundStructural DifferenceKey Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidCOOH instead of CN at 3-positionEnhanced solubility, potential for salt formation
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamideCONH2 instead of CN at 3-positionImproved hydrogen bonding capabilities
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrileCl instead of Br at 5-positionDifferent electronic properties, potentially different reactivity
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrileNo halogen at 5-positionDifferent electronic distribution, altered reactivity

These structural analogs offer alternative starting points for the development of bioactive compounds and can provide complementary properties for various applications.

Biological Activity Comparison

Comparing the biological activities of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with those of related compounds can provide insights into the importance of specific structural features for different biological effects. While comprehensive data may be limited, trends observed with structurally similar compounds suggest potential activities.

For example, compounds with a carboxamide group at the 3-position instead of a carbonitrile may show different affinities for target proteins due to altered hydrogen bonding capabilities. Similarly, variations in the halogen at the 5-position can impact the compound's lipophilicity, membrane permeability, and binding interactions.

Physicochemical Property Comparison

A comparison of the physicochemical properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with those of related compounds provides insights into the impact of structural modifications on properties relevant to drug development, such as solubility, lipophilicity, and stability.

The carbonitrile group imparts specific electronic properties to the molecule, affecting its reactivity and potential interactions with biological targets. Understanding these structure-property relationships is essential for the rational design of derivatives with improved drug-like properties.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic methodologies for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives. This may involve the exploration of novel reagents, catalysts, and reaction conditions to achieve higher yields, greater selectivity, and reduced environmental impact.

The development of one-pot procedures and flow chemistry approaches could streamline the synthesis and facilitate scale-up for applications requiring larger quantities of material. Additionally, the exploration of biocatalytic approaches may offer environmentally friendly alternatives to traditional chemical synthesis.

Medicinal Chemistry Applications

The potential of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a scaffold for medicinal chemistry applications warrants further investigation. Future research could focus on the systematic modification of this compound to develop libraries of derivatives with enhanced biological activities.

Target-based design approaches, guided by computational modeling and structure-activity relationship studies, could lead to the identification of potent and selective compounds for various therapeutic applications. The exploration of hybrid molecules, incorporating the 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold with other bioactive moieties, may also yield novel compounds with unique biological profiles.

Mechanistic Studies

Understanding the mechanisms of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile and its derivatives in various biological systems is crucial for their development as therapeutic agents. Future research could focus on elucidating these mechanisms through a combination of in vitro and in vivo studies, as well as computational approaches.

The identification of specific molecular targets and signaling pathways affected by these compounds would provide valuable insights for their optimization and potential therapeutic applications. Additionally, studies on the pharmacokinetics and metabolism of these compounds would inform their development as drug candidates.

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